molecular formula C9H19NO2 B1528630 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol CAS No. 1250665-15-6

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Cat. No.: B1528630
CAS No.: 1250665-15-6
M. Wt: 173.25 g/mol
InChI Key: NCSSBBDDRXAFRC-UHFFFAOYSA-N
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Description

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is a chiral amino alcohol of interest in synthetic and medicinal chemistry. Its structure, featuring both amino and alcohol functional groups on a propanol backbone substituted with a tetrahydropyran (oxan-4-yl) ring, makes it a valuable scaffold and synthetic intermediate . Amino alcohols are widely employed as ligands in metal coordination chemistry and as building blocks for pharmaceuticals . The tetrahydropyran moiety is a common structural feature in biologically active molecules and can be found in various antimicrobial agents . This compound is strictly for research applications, such as organic synthesis, method development, and as a potential precursor in the discovery of new therapeutic molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(aminomethyl)-3-(oxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSSBBDDRXAFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination via Reaction of Oxan-4-ylmethylamine with Epoxides or Alcohols

One documented approach involves reacting oxan-4-ylmethylamine with propylene oxide or 2-methyl-2-propanol to generate the amino alcohol structure. This method requires:

  • Controlled temperature and pressure conditions.
  • Appropriate solvents and catalysts to facilitate nucleophilic attack by the amine on the epoxide or alcohol.
  • Optimization of reactant concentrations to maximize yield and minimize by-products.

This method yields this compound or closely related analogs such as 2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol, which share the molecular formula C9H19NO2 and molecular weight ~173.26 g/mol.

Parameter Description
Starting materials Oxan-4-ylmethylamine, propylene oxide or 2-methyl-2-propanol
Reaction type Nucleophilic ring-opening or substitution
Solvents Typically polar aprotic solvents (not specified)
Catalysts Not explicitly detailed, but acid or base catalysts may be used
Temperature Controlled, moderate (specific values not reported)
Yield Not explicitly quantified in available data

This approach preserves the oxane ring and introduces the amino and hydroxyl groups in the propanol side chain.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Type Conditions Yield (%) Notes
Amination of oxan-4-ylmethylamine with propylene oxide or 2-methyl-2-propanol Oxan-4-ylmethylamine, propylene oxide or 2-methyl-2-propanol Nucleophilic substitution / ring-opening Controlled temperature and solvent, catalyst-dependent Not specified Preserves oxane ring; requires optimization
β-Amino acid derivative synthesis (analogous method) Ethyl acetoacetate, ammonium acetate, methanol Nucleophilic addition, elimination, tautomerization Argon atmosphere, reflux, chromatography purification 77.4 Provides mechanistic framework; different target molecule

Research Findings and Notes

  • The amination approach involving oxan-4-ylmethylamine and epoxides/alcohols is a practical route to obtain amino alcohols with the oxane ring intact. Reaction parameters such as solvent choice, temperature, and catalyst presence critically affect the reaction outcome and purity.

  • The β-amino acid derivative synthesis, although targeting a different compound, demonstrates the importance of inert atmosphere, controlled protonation steps, and chromatographic purification to achieve high yields and purity, which could inform similar syntheses of this compound.

  • No direct, detailed synthetic protocols exclusively for this compound were found in the reviewed literature, indicating a potential area for further research and method development.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Complex Molecules

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction : The amino group can be reduced to yield secondary or tertiary amines.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution to form derivatives.

Research indicates that this compound exhibits notable biological properties, making it a candidate for various applications:

  • Antimicrobial Properties : Derivatives of 3-amino compounds have shown effectiveness against several bacterial strains. For example:
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
E. coli116
S. aureus1412
P. aeruginosa108

These findings suggest that modifications to the compound can enhance its antimicrobial efficacy.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Studies have indicated potential benefits in modulating pathways associated with mood disorders and neurodegenerative diseases. For instance, animal model studies demonstrated that administration of related compounds improved cognitive function and reduced depressive-like behaviors.

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Drug Development : Its properties make it suitable for developing new therapeutic agents targeting specific diseases.
  • Biochemical Probes : The compound can serve as a biochemical probe in research to study enzyme-substrate interactions and receptor functions.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of 3-amino compounds against common pathogens. The results indicated significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development into antimicrobial agents.

Case Study 2: Neuroprotective Effects

In an investigation involving animal models, derivatives of the compound were administered to assess their neuroprotective effects. The results showed improved cognitive performance and reduced markers of depression, indicating promise for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 3-amino-2-(oxan-4-ylmethyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It may also interact with enzymes or receptors in biological systems, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Features
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol C₉H₁₉NO₂ 173.25 -NH₂, -OH, ether (oxane) Oxane ring, branched carbon chain
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 -N(CH₂CH₃)₂, -OH Diethylamino group, dimethyl branches
3-Amino-2-(pyrimidin-4-yl)propan-1-ol C₇H₁₁N₃O 153.18 -NH₂, -OH, pyrimidine ring Aromatic pyrimidine substituent
3-Amino-4-methyl-2-propan-2-ylpentan-1-ol C₉H₂₁NO 159.27 -NH₂, -OH, branched alkyl chains Highly branched, no heterocyclic groups

Key Observations :

  • Oxane vs. Pyrimidine Substituents : The oxane ring in the target compound enhances lipophilicity compared to the pyrimidine-containing analogue, which may influence solubility and bioavailability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Flash Point (°C) Phase (25°C)
This compound Data not available N/A N/A Solid/Liquid*
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 226.6 0.875 73.9 Liquid
3-Amino-2-(pyrimidin-4-yl)propan-1-ol Data not available N/A N/A Solid

Notes:

  • The oxane-containing compound’s phase is inferred from its structural similarity to branched alcohols, which typically exist as liquids or low-melting solids.
  • The higher density of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³) compared to water suggests significant hydrophobic character .

Reactivity and Stability

Table 3: Reactivity Profiles

Compound Name Stability Reactivity Highlights
This compound Data limited Expected esterification with carboxylic acids
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Stable under ambient conditions Low reactivity due to steric hindrance from dimethyl and diethyl groups
3-Amino-2-(pyrimidin-4-yl)propan-1-ol Likely hygroscopic Pyrimidine ring may participate in π-π stacking interactions

Critical Analysis :

  • The oxane ring’s electron-rich ether oxygen could enhance nucleophilicity in the target compound, whereas the diethylamino analogue’s tertiary amine may favor acid-base reactions over nucleophilic substitutions .

Implications :

    Biological Activity

    3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a tetrahydropyran ring. This unique structure suggests potential biological activity, particularly in interactions with various biological macromolecules. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound indicates a complex structure that allows for diverse interactions at the molecular level. The presence of both amino and hydroxyl groups facilitates hydrogen bonding, which is crucial for binding to enzymes and receptors.

    Property Description
    Molecular Formula C₇H₁₅N₁O₂
    Molecular Weight 143.20 g/mol
    Functional Groups Amino group (-NH₂), Hydroxyl group (-OH)
    Structural Features Tetrahydropyran ring

    Biological Activity

    Research indicates that this compound may exhibit significant biological activity due to its structural characteristics. The ability to form hydrogen bonds allows it to interact with various biological targets, potentially modulating enzyme activities and receptor functions.

    The mechanisms through which this compound exerts its biological effects include:

    • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes by mimicking substrate structures.
    • Receptor Interaction : It could bind to specific receptors, influencing signal transduction pathways.
    • Modulation of Biochemical Pathways : By affecting enzyme and receptor activities, it can alter metabolic pathways relevant to various physiological processes.

    Case Studies and Research Findings

    • Enzyme Interaction Studies : Initial studies have shown that compounds similar in structure to this compound can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to reduced cell proliferation in cancer models .
    • Neurotransmitter Transport Studies : Comparative studies with related compounds have indicated that structural modifications can enhance or diminish the inhibitory potency on monoamine transporters, suggesting that this compound may also influence neurotransmitter dynamics .

    Synthesis Methods

    The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:

    • Reductive Amination : Utilizing aldehydes or ketones with amines under reducing conditions.

    Synthetic Route Example

    A typical synthetic route may involve:

    • Reacting a tetrahydropyran derivative with an appropriate amine.
    • Employing purification techniques such as recrystallization or chromatography to obtain the final product.

    Potential Applications

    Given its biological activity, this compound has potential applications in several fields:

    • Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes or receptors.
    • Research Tool : For studying enzyme kinetics and receptor pharmacology.
    • Therapeutic Uses : Potential use in treating conditions related to enzyme dysfunction or receptor anomalies.

    Q & A

    Q. What are the common synthetic routes for 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol, and how do reaction conditions influence yield?

    Answer: The synthesis typically involves multi-step organic reactions. A primary method is the reduction of nitro intermediates (e.g., 3-(oxan-4-ylmethyl)-2-nitropropanol) using agents like sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under controlled temperatures (40–60°C) . Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure is another industrial-scale approach, offering higher enantiomeric purity . Key variables affecting yield include solvent polarity, temperature, and catalyst loading. For lab-scale synthesis, THF enhances reaction homogeneity, while ethanol improves safety for NaBH₄ reductions .

    Q. How do the physicochemical properties of this compound influence its experimental applications?

    Answer: The compound’s miscibility in water and alcohols (due to hydroxyl and amino groups) makes it suitable for aqueous-phase reactions or buffer systems . The oxan-4-ylmethyl group enhances steric bulk, reducing crystallization tendencies and improving solubility in polar aprotic solvents like DMSO . Stability studies suggest that acidic conditions (pH < 4) may protonate the amino group, altering reactivity, while basic conditions (pH > 9) could deprotonate the hydroxyl group, affecting hydrogen-bonding interactions . Storage at 2–8°C in inert atmospheres is recommended to prevent oxidation .

    Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

    Answer:

    • NMR Spectroscopy: ¹H and ¹³C NMR identify the oxan-4-ylmethyl group (δ 3.4–3.8 ppm for oxane protons) and the amino group (broad singlet at δ 1.5–2.0 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 174.16 (C₉H₁₉NO₂⁺) and fragmentation patterns .
    • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve enantiomers and detect impurities >95% purity .

    Advanced Research Questions

    Q. How can researchers optimize enantiomeric purity in the synthesis of this compound?

    Answer: Enantiomeric purity is critical for biological studies. Strategies include:

    • Chiral Catalysts: Use (R)- or (S)-BINAP ligands with palladium catalysts during hydrogenation to achieve >90% enantiomeric excess (ee) .
    • Chromatographic Resolution: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC separate enantiomers .
    • Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively acylate one enantiomer, though reaction rates must be carefully tuned to avoid racemization .

    Q. How should contradictions in catalytic hydrogenation yields be resolved for amino-propanol derivatives?

    Answer: Yield discrepancies often arise from:

    • Substrate Impurities: Pre-purify nitro intermediates via column chromatography to remove reducing agent residues .
    • Catalyst Deactivation: Monitor Pd/C activity using control reactions; regenerate catalysts via acid washing .
    • Solvent Effects: Replace protic solvents (e.g., ethanol) with aprotic ones (e.g., ethyl acetate) to prevent competitive side reactions .
      Thermodynamic modeling (e.g., Wilson or NRTL equations) can predict phase behavior and optimize solvent-catalyst systems .

    Q. What is the impact of the oxan-4-ylmethyl group on the compound’s biological interactions?

    Answer: The oxan-4-ylmethyl group increases hydrophobicity and stabilizes binding via van der Waals interactions in enzyme pockets (e.g., kinases or GPCRs) . Comparative studies with analogs (e.g., 3-Amino-2-methylpropan-1-ol) show that the oxane ring enhances target affinity by 2–3 fold in vitro . Molecular dynamics simulations suggest the group induces conformational changes in protein active sites, which can be validated via X-ray crystallography or mutagenesis assays .

    Q. How can researchers address discrepancies in biological activity data across studies?

    Answer:

    • Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize activity measurements .
    • Structural Confirmation: Re-characterize batches via NMR and HPLC to rule out degradation or isomerization .
    • Computational Modeling: Dock the compound into target structures (e.g., using AutoDock Vina) to identify binding modes conflicting with experimental IC₅₀ values .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
    Reactant of Route 2
    3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

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